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molecular formula C9H10BrNO B1340900 6-Bromochroman-4-amine CAS No. 735248-42-7

6-Bromochroman-4-amine

Cat. No. B1340900
M. Wt: 228.09 g/mol
InChI Key: ZESQTVMJJLDRNQ-UHFFFAOYSA-N
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Patent
US07425631B2

Procedure details

A solution of chroman-4-ylamine (Step B) (2.550 g, 17.09 mmol) in AcOH (50 mL) at RT was treated with Br2 (3.01 g, 0.96 mL, 18.8 mmol) drop-wise. The reaction was stirred at RT until HPLC analysis showed complete consumption of starting material. The mixture was diluted with H2O (100 mL) and NaOH was added until the solution became basic. The aqueous layer was extracted with EtOAc until tlc analysis of the aqueous layer showed no evidence of the title compound. The combined organics were dried over MgSO4 and concentrated in vacuo to yield the crude compound, which was purified by flash column chromatography to afford the pure title compound. MS (APCI pos) 229 (M+H).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([NH2:11])[CH2:3][CH2:2]1.[Br:12]Br>CC(O)=O>[Br:12][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[O:1][CH2:2][CH2:3][CH:4]2[NH2:11]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)N
Name
Quantity
0.96 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT until HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (100 mL) and NaOH
ADDITION
Type
ADDITION
Details
was added until the solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc until tlc analysis of the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCOC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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